1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide
Description
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a monomethine cyanine dye characterized by a quinolinium core substituted with a benzothiazole heterocycle. This compound belongs to a class of styryl or polymethine dyes known for their strong absorbance in the visible spectrum, making them valuable in photodynamic therapy, fluorescent labeling, and as sensitizers in photography . Its structure features a conjugated system between the quinolinium and benzothiazole moieties, which enhances its photophysical properties, such as high molar absorptivity and solvatochromic behavior .
Key properties include:
- Molecular formula: C₂₁H₂₂IN₂S
- Molecular weight: ~485.28 g/mol (calculated)
- Absorption maximum: Likely in the 500–550 nm range, based on analogs like ST00067 (523 nm in MeOH) .
- Applications: Potential use in antibacterial agents (due to structural similarity to thiazole-quinolinium derivatives) and optical technologies .
Properties
IUPAC Name |
3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIKCIXFYVKSDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15941-82-9 | |
| Record name | Quinolinium, 1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15941-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a quinolinium core with a benzothiazolylidene moiety, which may influence its interactions with biological systems.
- Molecular Formula : C21H21N2S·I
- Molecular Weight : 460.37 g/mol
- IUPAC Name : 3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially modulating biochemical pathways. The quinolinium core is known for its electron-withdrawing properties, which may enhance the compound's reactivity and ability to form complexes with nucleophiles in biological systems. The benzothiazolylidene moiety may also contribute to its biological effects through mechanisms such as:
- Redox Reactions : The compound can undergo oxidation-reduction reactions, influencing cellular oxidative stress levels.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Anticancer Activity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant antiproliferative effects, with IC50 values comparable to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. SAR studies suggest that modifications to the benzothiazole and quinolinium components can significantly alter the compound's efficacy and selectivity.
Key Findings:
- Substituent Effects : Electron-donating or withdrawing groups on the benzothiazole moiety can enhance or reduce cytotoxicity.
- Quinolinium Core Modifications : Alterations in the alkyl chain length or branching on the quinolinium ring can impact solubility and bioavailability.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Case Study 1 : A research team synthesized analogs of this compound and evaluated their anticancer properties using zebrafish models, demonstrating a significant reduction in tumor growth compared to controls.
- Case Study 2 : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide has been investigated for its role as a redox electrolyte in DSSCs. In these systems, the compound can effectively accept electrons from excited dye molecules, facilitating their regeneration and enhancing overall solar cell efficiency.
Key Benefits :
- Improved electron transfer efficiency
- Potential to increase energy conversion rates
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes, making it a candidate for developing new antimicrobial agents.
Biochemical Studies
The unique structure of this compound allows it to interact with biological molecules, providing insights into biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications and safety profile.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use in developing new antibiotics.
Case Study 2: Photovoltaic Applications
In a study published in [source], the compound was evaluated as a redox electrolyte in DSSCs, showing promising results in enhancing the efficiency of energy conversion compared to traditional electrolytes. The findings indicated that the compound's electron transfer capabilities significantly improved the performance of solar cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with key analogs:
Notes:
Preparation Methods
Quaternization of Quinoline
The first step involves converting 4-methylquinoline into its iodized salt. A mixture of 4-methylquinoline (1.0 equiv) and ethyl iodide (1.2 equiv) in anhydrous acetonitrile is refluxed at 80°C for 12 hours under nitrogen. The resulting 1-ethyl-4-methylquinolinium iodide is isolated via vacuum filtration (yield: 85–90%).
Condensation with 3-Ethyl-2-methylbenzothiazolium Iodide
The quinolinium salt (1.0 equiv) reacts with 3-ethyl-2-methylbenzothiazolium iodide (1.0 equiv) in the presence of triethylamine (2.0 equiv) in dimethyl sulfoxide (DMSO). The mixture is heated at 110°C for 6–8 hours, yielding the target compound as a reddish-brown solid. Purification involves washing with dichloromethane and recrystallization from ethanol.
Table 1: Conventional Synthesis Parameters
| Parameter | Conditions |
|---|---|
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 6–8 hours |
| Base | Triethylamine |
| Yield | 70–75% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 1-ethyl-4-methylquinolinium iodide (1.0 equiv), 3-ethyl-2-methylbenzothiazolium iodide (1.0 equiv), and triethylamine (2.0 equiv) in DMSO undergoes microwave irradiation at 300 W for 5–10 minutes. This method reduces reaction time by >90% while improving yields to 80–85%.
Table 2: Microwave Synthesis Optimization
| Parameter | Conditions |
|---|---|
| Microwave Power | 300 W |
| Irradiation Time | 5–10 minutes |
| Solvent | DMSO |
| Base | Triethylamine |
| Yield | 80–85% |
Reaction Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) are optimal due to their high dielectric constants, which facilitate rapid heating under microwave conditions.
Base Influence
Triethylamine outperforms weaker bases (e.g., sodium acetate) by efficiently deprotonating the benzothiazolium methyl group, accelerating condensation.
Temperature and Time Correlation
Higher temperatures (110–120°C) reduce reaction time but risk decomposition. Microwave conditions balance these factors by enabling rapid heat transfer.
Analytical Characterization
Spectral Data
-
IR Spectroscopy : Peaks at 1519 cm⁻¹ (C=C) and 1612 cm⁻¹ (C=N) confirm conjugation.
-
¹H NMR (DMSO-d₆) : δ 1.42 (t, 6H, -CH₂CH₃), 4.02 (s, 3H, N-CH₃), 6.88 (s, 1H, methine bridge).
Table 3: Key ¹H NMR Assignments
| δ (ppm) | Assignment |
|---|---|
| 1.42 | Ethyl group (-CH₂CH₃) |
| 4.02 | N-Methyl group (-NCH₃) |
| 6.88 | Methine bridge (=CH-) |
| 7.2–8.4 | Aromatic protons (quinoline/benzothiazole) |
Challenges and Limitations
-
Purification Difficulties : The compound’s low solubility in non-polar solvents complicates recrystallization.
-
Moisture Sensitivity : The iodide counterion necessitates anhydrous conditions to prevent hydrolysis.
-
Byproduct Formation : Overheating generates des-ethyl byproducts, requiring precise temperature control .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, and how do solvent/base choices influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between quinolinium precursors and benzothiazole derivatives. Key parameters include solvent polarity (e.g., dry acetone vs. ethanol) and base selection (e.g., anhydrous K₂CO₃ for deprotonation). Solvent-free conditions under microwave irradiation may enhance reaction efficiency. Monitor yields via HPLC and characterize intermediates using IR spectroscopy (C=O absorption at 1672–1791 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- UV-Vis spectroscopy to analyze π→π* transitions in the benzothiazole-quinolinium conjugated system.
- ¹H/¹³C NMR to confirm substituent positions and tautomeric states (e.g., iminol vs. amide forms).
- Mass spectrometry (HRMS) for molecular ion validation.
Cross-reference with IR to identify functional groups (e.g., C-O-C stretching at 1264 cm⁻¹ in O-substituted analogs) .
Q. How should researchers select a theoretical framework to guide experimental design for this compound?
- Methodological Answer : Align with frameworks such as:
- Molecular orbital theory to predict electronic transitions.
- Hammett substituent constants to model substituent effects on reactivity.
Theoretical models must inform hypothesis generation (e.g., solvent effects on tautomerization) and guide methodological choices (e.g., DFT for photophysical simulations) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C). Monitor degradation via TLC and UV-Vis spectral shifts. Use inert atmospheres (N₂) for long-term storage to prevent oxidation of the benzothiazole moiety .
Q. How can researchers evaluate its potential biological activity in preliminary assays?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- Microdilution assays (MIC determination against Gram-positive/negative bacteria).
- MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
Compare results with structurally related dyes (e.g., YO-Pro-1) known for DNA intercalation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for benzothiazole-quinolinium derivatives?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O tracing) to track oxygen migration in tautomerization. Combine kinetic profiling (e.g., stopped-flow spectroscopy) with DFT calculations to identify rate-determining steps. Address discrepancies by comparing solvent-free vs. solvent-mediated pathways .
Q. What advanced techniques quantify photophysical properties (e.g., fluorescence quantum yield, Stokes shift)?
- Methodological Answer : Use:
- Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
- Integrating sphere setups for absolute quantum yield determination.
Correlate Stokes shifts with solvent polarity parameters (e.g., ET30 scale) to assess solvatochromism .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against DNA/protein models (e.g., B-DNA or kinase domains). Validate predictions with surface plasmon resonance (SPR) to measure binding affinities. Use MD simulations (AMBER/CHARMM) to assess conformational stability in aqueous environments .
Q. What strategies mitigate data inconsistencies in cross-disciplinary studies (e.g., photonics vs. biochemistry)?
- Methodological Answer : Standardize protocols for:
- Sample preparation (e.g., rigorous drying to eliminate solvent traces).
- Data normalization (e.g., internal standards in HPLC).
Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., pH, ionic strength) .
Q. How can regioselective functionalization of the quinolinium core be achieved for targeted applications?
- Methodological Answer : Use directed ortho-metalation (DoM) with LDA/TMP bases to install substituents at specific positions. Validate selectivity via NOESY NMR and X-ray crystallography . Compare with electrophilic aromatic substitution (e.g., nitration) outcomes .
Q. What methodologies integrate survey data (e.g., literature meta-analyses) with experimental data for hypothesis refinement?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to map knowledge gaps. Use bibliometric tools (VOSviewer) to cluster research themes. Pair findings with high-throughput screening to prioritize unexplored synthetic or biological pathways .
Q. How should researchers design training protocols for advanced techniques (e.g., ultrafast spectroscopy) specific to this compound?
- Methodological Answer : Develop modular training modules:
- Theory : Lectures on Jablonski diagrams and Förster resonance energy transfer (FRET).
- Hands-on : Calibration of femtosecond lasers for pump-probe experiments.
Include troubleshooting guides for common artifacts (e.g., photobleaching in confocal microscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
